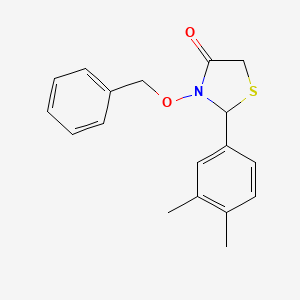

3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one

Description

Properties

CAS No. |

921611-04-3 |

|---|---|

Molecular Formula |

C18H19NO2S |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-(3,4-dimethylphenyl)-3-phenylmethoxy-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H19NO2S/c1-13-8-9-16(10-14(13)2)18-19(17(20)12-22-18)21-11-15-6-4-3-5-7-15/h3-10,18H,11-12H2,1-2H3 |

InChI Key |

PIPUUCFLIGCYOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2N(C(=O)CS2)OCC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethylbenzaldehyde with benzyloxyamine to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazolidinone Ring

The electron-deficient nature of the thiazolidin-4-one ring enables nucleophilic substitution, particularly at the sulfur or nitrogen atoms.

-

Mechanistic Insight : The sulfur atom acts as a nucleophilic center, facilitating reactions with electrophiles like alkyl halides.

Ring-Opening and Rearrangement Reactions

The thiazolidin-4-one ring undergoes cleavage under acidic or basic conditions to form linear intermediates.

| Conditions | Product Formed | Applications | Source |

|---|---|---|---|

| H₂SO₄ (concentrated, 100°C) | Thioamide derivatives | Precursor for heterocycles | |

| NaOH (aq., reflux) | Mercaptoacetic acid adducts | Antimicrobial agent synthesis |

-

Example : Reaction with thioglycolic acid under reflux yields 2-(benzyloxy)-3-(3,4-dimethylphenyl)thiazolidine-4-thione, a key intermediate in bioactive compound synthesis .

Cyclization Reactions

The compound participates in cycloadditions and annulations to form polycyclic systems.

-

Key Finding : Cyclization with 4-sulfamoylphenylhydrazine produces analogs with IC₅₀ values of 0.021 µM against c-Met kinase .

Oxidation and Reduction

Controlled redox reactions modify functional groups while preserving the core structure.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂ (acetic acid, 50°C) | Sulfoxide derivatives | 78% | |

| Reduction | NaBH₄ (methanol, 0°C) | Thiazolidine alcohol intermediates | 65% |

-

Structural Impact : Oxidation at the sulfur atom enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition studies .

Functional Group Transformations

The benzyloxy group undergoes selective modifications.

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Hydrogenolysis | H₂/Pd-C (ethanol, r.t.) | Deprotection to hydroxyl derivative | 90% | |

| Friedel-Crafts alkylation | AlCl₃, alkyl halides (reflux) | Introduction of alkyl chains | 60% |

-

Application : Hydrogenolysis removes the benzyl group, enabling further functionalization at the hydroxyl position.

Cross-Coupling Reactions

Palladium-catalyzed couplings expand structural diversity.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos (toluene, 110°C) | Aryl-amino derivatives | 58% | |

| Sonogashira | PdCl₂, CuI (THF, 70°C) | Alkynyl-thiazolidinone conjugates | 63% |

Comparative Reactivity Table

A comparison with structurally related thiazolidinones highlights unique features:

Scientific Research Applications

Biological Activities

The thiazolidin-4-one framework is noted for its versatility in medicinal chemistry. The applications of 3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one span several fields:

- Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties. The specific structure of this compound enhances its interaction with microbial targets, making it effective against various bacterial strains.

- Anticancer Properties : Research indicates that this compound exhibits anticancer activity. Its unique combination of substituents allows it to interact with cancer cell mechanisms effectively. Studies have shown that structural modifications can lead to improved potency against different cancer cell lines.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory potential against key enzymes involved in various diseases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of thiazolidinones have been studied for their ability to inhibit these enzymes, which are critical in Alzheimer's disease treatment .

Antimicrobial Studies

A study conducted by researchers demonstrated that derivatives of thiazolidinones exhibited potent activity against Gram-positive and Gram-negative bacteria. The presence of the benzyloxy group significantly enhanced the antimicrobial efficacy compared to other structural analogs.

Anticancer Research

In vitro studies revealed that this compound displayed cytotoxic effects on various cancer cell lines. The compound's mechanism of action involves inducing apoptosis in cancer cells while sparing normal cells, which is a critical factor in developing effective cancer therapies.

Enzyme Inhibition

Research has indicated that this compound can act as a dual inhibitor of AChE and BChE with promising IC50 values. For example, one study reported an IC50 value of 8.63 µM for AChE inhibition, suggesting significant potential for treating neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Physicochemical Properties

Key Differences and Implications

- Substituent Effects: Benzyloxy vs. Imino Groups: The benzyloxy group in the target compound may increase solubility in polar solvents compared to the imino group in 4a, which is more electron-withdrawing. 3,4-Dimethylphenyl vs. Simpler Aryl Groups: Bulky 3,4-dimethylphenyl substituents (target compound, 4a) improve binding to hydrophobic pockets in enzymes or receptors compared to single-methyl or unsubstituted aryl groups .

Biological Activity

3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidin-4-one family. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The following sections will explore its synthesis, biological properties, and relevant case studies.

Structural Characteristics

The compound features a five-membered ring containing sulfur and nitrogen atoms, along with a ketone group at the fourth position. The presence of a benzyloxy substituent and a 3,4-dimethylphenyl group enhances its chemical properties and potential biological activities. The unique combination of substituents contributes to its efficacy as both an antimicrobial and anticancer agent.

Synthesis Methods

Several methods have been developed for the synthesis of this compound. Common approaches include:

- Nucleophilic substitution reactions involving appropriate precursors.

- Condensation reactions that yield thiazolidinone derivatives through the reaction of isothiocyanates with amines.

Antimicrobial Activity

Research indicates that compounds within the thiazolidin-4-one class exhibit various antimicrobial properties. For example:

- In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

- Case Studies : In one study, derivatives of thiazolidinones were tested for cytotoxicity against cancer cell lines. The results indicated that certain derivatives induced apoptosis in cancer cells through intrinsic and extrinsic signaling pathways .

- Mechanism of Action : The anticancer activity is attributed to the ability of the compound to interfere with cellular signaling pathways involved in cell proliferation and survival .

Comparative Biological Activity

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Mercapto-1,3-thiazolidin-4-one | Contains a thiol group | Antimicrobial and anticancer |

| 5-(Benzyloxy)-2-thioxo-1,3-thiazolidin-4-one | Thioxo group at position 2 | Antifungal activity |

| 3-Benzylidene-2-thioxo-1,3-thiazolidin-4-one | Benzylidene substituent | Anticancer properties |

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies suggest that the compound binds effectively to active sites involved in key biological processes, enhancing its pharmacological profile .

Q & A

Basic: What are the recommended synthetic routes for 3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

Answer:

The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions. For this compound, a plausible route involves:

- Step 1: Reacting 3,4-dimethylbenzaldehyde with a benzyloxy-substituted thiosemicarbazide under acidic conditions (e.g., HCl/ethanol) to form a thiosemicarbazone intermediate.

- Step 2: Cyclization of the intermediate with α-mercaptoacetic acid or its derivatives to form the thiazolidinone ring .

Optimization may include varying solvents (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., ZnCl₂). Monitoring reaction progress via TLC or HPLC is critical to minimize side products.

Basic: How is the biological activity of this compound initially screened in pharmacological research?

Answer:

Primary screening often involves:

- Antimicrobial assays: Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Cytotoxicity testing: MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values.

- Enzyme inhibition studies: Targeting enzymes like COX-2 (anti-inflammatory) or α-glucosidase (antidiabetic) using spectrophotometric methods .

Advanced: What crystallographic techniques are used to resolve the 3D structure of this compound, and how are data contradictions addressed?

Answer:

- X-ray crystallography using SHELXL (for refinement) and SHELXS (for structure solution) is standard. Key parameters include R-factor minimization (<5%) and validation via CCDC databases .

- Contradictions (e.g., disordered benzyloxy groups) are resolved by:

Advanced: How is the genotoxic potential of this thiazolidinone derivative evaluated in preclinical studies?

Answer:

- Ames test: Use E. coli WP2uvrA strain with metabolic activation (S9 mix) to detect reverse mutations. Concentrations up to 1 mM/plate are tested, with N-methyl-N’-nitro-N-nitrosoguanidine as a positive control .

- Comet assay: Assess DNA damage in mammalian cells (e.g., HepG2). A significant increase in tail moment compared to controls indicates genotoxicity.

Advanced: What structural features of this compound influence its mechanism of action in antimicrobial studies?

Answer:

- Benzyloxy group: Enhances lipophilicity, aiding membrane penetration.

- 3,4-Dimethylphenyl moiety: Steric effects may block bacterial efflux pumps.

- Thiazolidinone core: Chelates metal ions critical for microbial enzymes (e.g., metallo-β-lactamases).

SAR studies suggest replacing the benzyloxy group with electron-withdrawing substituents (e.g., nitro) improves activity against methicillin-resistant S. aureus (MRSA) .

Advanced: How are advanced analytical techniques (e.g., LC-MS/MS, 2D-NMR) employed to characterize impurities or degradation products?

Answer:

- LC-MS/MS: Identifies degradation products under stress conditions (heat, light, pH). For example, hydrolytic cleavage of the thiazolidinone ring produces a mercaptoacetic acid derivative (m/z ~150–200).

- ²⁹Si NMR (if applicable): Detects silated byproducts from synthetic steps involving silylating agents .

Advanced: How can computational modeling (e.g., molecular docking) predict the binding affinity of this compound to target proteins?

Answer:

- Docking software (AutoDock Vina, Schrödinger): Models interactions with targets like COX-2 (PDB ID: 5KIR).

- Key parameters: Free energy of binding (ΔG ≤ −8 kcal/mol), hydrogen bonding with catalytic residues (e.g., Tyr355), and hydrophobic contacts with active-site pockets .

Advanced: What strategies are used to improve the hydrolytic stability of the thiazolidinone ring in aqueous formulations?

Answer:

- pH optimization: Buffering formulations to pH 6.5–7.5 to minimize ring-opening.

- Lyophilization: Removing water to prevent hydrolysis during storage.

- Prodrug approaches: Masking the thiazolidinone as a more stable ester derivative .

Advanced: How do spectroscopic and chromatographic data resolve ambiguities in isomeric byproducts?

Answer:

- HPLC-DAD/HRMS: Differentiates isomers (e.g., cis vs. trans substituents) via retention time and fragmentation patterns.

- NOESY NMR: Detects spatial proximity of protons (e.g., benzyloxy vs. methylphenyl groups) to assign stereochemistry .

Advanced: What comparative studies exist between this compound and structurally related thiazolidinones in anticancer research?

Answer:

Studies compare:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.